3-Chloro-1,2lambda~6~-oxathiane-2,2-dione
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Overview
Description
3-Chloro-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound that belongs to the class of heterocyclic compounds It contains a six-membered ring with oxygen, sulfur, and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method involves the use of sulfur dichloride (SOCl2) as the chlorinating agent, which reacts with a precursor containing the oxathiane ring structure. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
3-Chloro-1,2lambda~6~-oxathiane-2,2-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the nature of the biological system.
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: Similar in structure but contain two sulfur atoms instead of one sulfur and one oxygen.
1,3-Dithianes: Contain two sulfur atoms and are used in similar synthetic applications.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing heterocycles.
Uniqueness
3-Chloro-1,2lambda~6~-oxathiane-2,2-dione is unique due to the presence of both oxygen and sulfur in its ring structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
652143-80-1 |
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Molecular Formula |
C4H7ClO3S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
3-chlorooxathiane 2,2-dioxide |
InChI |
InChI=1S/C4H7ClO3S/c5-4-2-1-3-8-9(4,6)7/h4H,1-3H2 |
InChI Key |
FVJZGHDRRKNHRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)OC1)Cl |
Origin of Product |
United States |
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